molecular formula C11H8F3NO B14811663 2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile

2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B14811663
M. Wt: 227.18 g/mol
InChI Key: JRMCWUYKFSALCK-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H8F3NO and a molecular weight of 227.18 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to a benzonitrile core. It is a white to almost white solid at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile typically involves the following steps:

    Reduction: The reduction of the nitro group to an amine.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures efficient production with minimal waste and high product quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield amines, and substitution can yield various substituted derivatives .

Scientific Research Applications

2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The cyclopropoxy and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-6-(trifluoromethyl)benzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-cyclopropyloxy-6-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)9-2-1-3-10(8(9)6-15)16-7-4-5-7/h1-3,7H,4-5H2

InChI Key

JRMCWUYKFSALCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2C#N)C(F)(F)F

Origin of Product

United States

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